![molecular formula C11H12BrNOS B2943715 N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide CAS No. 2396580-26-8](/img/structure/B2943715.png)

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

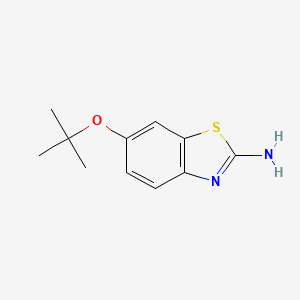

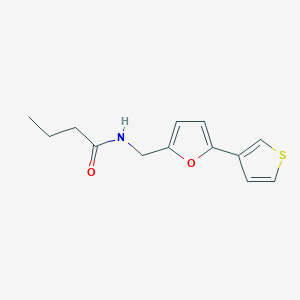

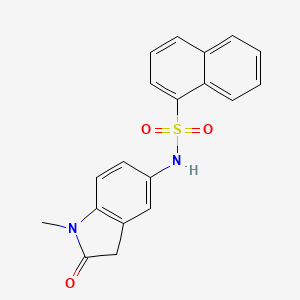

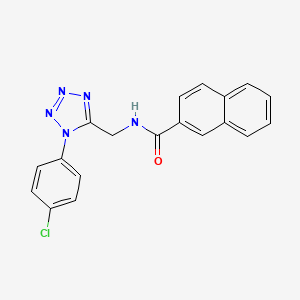

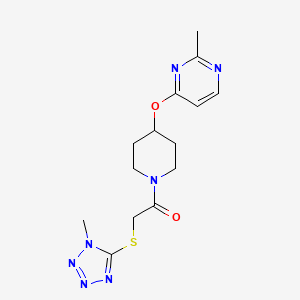

“N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide” is a chemical compound with the molecular formula C11H12BrNOS . Its average mass is 286.19 Da. It is also known by its CAS number 2396580-26-8.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that aromatic compounds like this often undergo electrophilic substitution, which is a common type of reaction .科学的研究の応用

Cyclization Processes and Synthetic Applications

One study demonstrated the use of related structures in Bu3SnH-mediated radical cyclizations, leading to the selective formation of 7-endo cyclization products. This method was applied to the concise construction of a cephalotaxine skeleton, showcasing the importance of the enamide's position in determining cyclization pathways (Taniguchi et al., 2005). Another study highlighted the KIO3‐catalyzed domino reaction of C−H sulfenylation and subsequent C−O bond formation, underlining the efficiency of using enaminones and thiophenols as starting materials for synthesizing 3‐sulfenylated chromones (Zhong et al., 2017).

Development of Catalytic and Stereoselective Methods

Research on N-sulfonyl-1,2,3-triazoles reacting with thioesters in the presence of a rhodium(II) catalyst produced β-sulfanyl enamides in a stereoselective manner. This method was successfully applied to ring-expansion reactions of thiolactones, leading to the formation of sulfur-containing lactams (Miura et al., 2015). Additionally, the development of l-Piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines showcased the critical role of the arene sulfonyl group for achieving high enantioselectivity (Wang et al., 2006).

Functionalization and Difunctionalization Techniques

The iron-mediated vicinal difunctionalization of enamides with sulfinic acid salts and alcohols under mild conditions was another significant advancement, providing a method for the direct incorporation of sulfur dioxide into sulfonylated products. This technique opens new avenues for synthesizing biologically relevant β-amidosulfones (Kramer et al., 2019).

Molecular Imprinting and Polymer Synthesis

Furthermore, the synthesis of molecularly imprinted polymers (MIPs) using N-(2-arylethyl)-2-methylprop-2-enamides as versatile reagents for the formation of functionalized templates demonstrates the compound's utility in creating materials with high affinity towards specific biomolecules. This application signifies the potential of such enamides in targeted drug delivery and biosensing technologies (Sobiech et al., 2022).

特性

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNOS/c1-2-11(14)13-7-8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAAYVZEOYMJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCSC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-bromophenyl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2943642.png)

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)

![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)